3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide
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Overview
Description
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidoindole core structure, which is known for its diverse biological activities and potential therapeutic applications. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of an appropriate precursor, such as an indole derivative, with a pyrimidine moiety under acidic or basic conditions.
Functionalization: The core structure is then functionalized by introducing the phenylpropanamide group through amide bond formation. This can be achieved using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share a similar indole core structure.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine have a pyrimidine ring in their structure.
Uniqueness
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide is unique due to its combined pyrimidoindole core and phenylpropanamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-16(21-13-6-2-1-3-7-13)10-11-23-12-20-17-14-8-4-5-9-15(14)22-18(17)19(23)25/h1-9,12,22H,10-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWWDQWDQBBZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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